molecular formula C10H8N2O3 B13997261 Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate

Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B13997261
M. Wt: 204.18 g/mol
InChI Key: MECYDSRCEGVHHJ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate typically involves the reaction of methyl ketones with malononitrile and various amines under catalyst-free, water-mediated conditions . This method is advantageous due to its simplicity and the absence of harsh reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acids, while substitution reactions can produce various functionalized naphthyridine derivatives .

Scientific Research Applications

Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms and functional groups.

    1,8-Naphthyridine Derivatives: These are also structurally related but have different biological activities and applications.

Uniqueness

Methyl 2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in undergoing various chemical reactions and its potential pharmacological properties make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 2-oxo-1H-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-5-11-3-2-8(6)12-9(7)13/h2-5H,1H3,(H,12,13)

InChI Key

MECYDSRCEGVHHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CN=C2)NC1=O

Origin of Product

United States

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